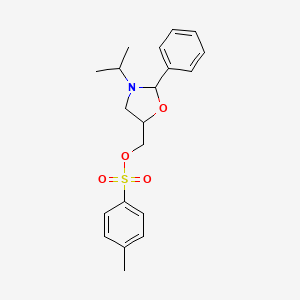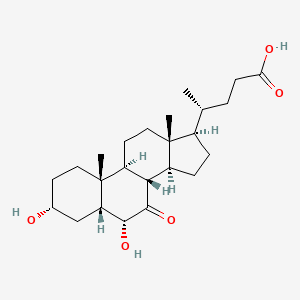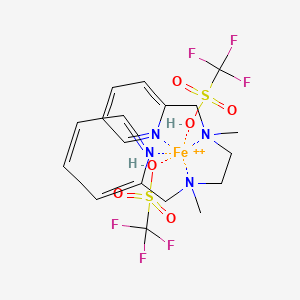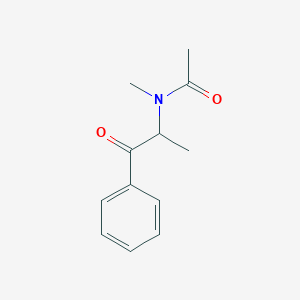![molecular formula C10H5F17O B13412622 2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol CAS No. 872398-73-7](/img/structure/B13412622.png)
2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol is a fluorinated organic compound characterized by the presence of deuterium and carbon-13 isotopes. This compound is part of the broader class of perfluoroalkyl substances, which are known for their unique chemical properties, including high thermal stability and resistance to degradation .
Vorbereitungsmethoden
The synthesis of 2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol typically involves the introduction of deuterium and carbon-13 isotopes into the perfluorooctyl chain. One common method includes the reaction of perfluorooctyl iodide with deuterated and carbon-13 labeled ethanol under controlled conditions. Industrial production methods may involve the use of specialized reactors and catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid group.
Reduction: The compound can be reduced to form different fluorinated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol has several applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy due to its isotopic labeling.
Biology: Studied for its effects on cellular processes and its potential use in drug delivery systems.
Medicine: Investigated for its role in imaging techniques and as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol involves its interaction with cellular membranes and proteins. The fluorinated chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. It may also interact with specific proteins, altering their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol is unique due to its isotopic labeling, which distinguishes it from other perfluorooctyl compounds. Similar compounds include:
Perfluorooctyl iodide: Used as a precursor in the synthesis of various fluorinated compounds.
Perfluorooctyl carboxylic acid: Known for its use in industrial applications and environmental persistence.
Perfluorooctyl sulfonate: Widely studied for its environmental impact and regulatory concerns.
Eigenschaften
CAS-Nummer |
872398-73-7 |
|---|---|
Molekularformel |
C10H5F17O |
Molekulargewicht |
468.12 g/mol |
IUPAC-Name |
1,1-dideuterio-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro(1,2-13C2)decan-1-ol |
InChI |
InChI=1S/C10H5F17O/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28H,1-2H2/i1+1,2+1D2 |
InChI-Schlüssel |
JJUBFBTUBACDHW-CKAPDXAHSA-N |
Isomerische SMILES |
[2H][13C]([2H])([13CH2]C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Kanonische SMILES |
C(CO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)



![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)

![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)
![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)

![3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
![[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid](/img/structure/B13412598.png)
![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B13412604.png)


